

Technical Guide: 3-(4-Chlorophenyl)pyrrolidine (CAS 120418-62-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

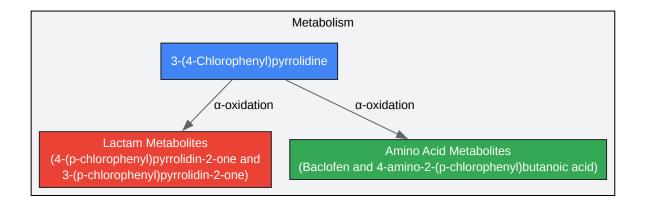
This technical guide provides an in-depth overview of the chemical properties, potential biological activities, and suppliers of **3-(4-Chlorophenyl)pyrrolidine** (CAS No. 120418-62-4). This compound is a pyrrolidine derivative that has been investigated for its potential as a prodrug and its effects on the central nervous system.

Chemical and Physical Properties

3-(4-Chlorophenyl)pyrrolidine is a synthetic organic compound with the molecular formula C₁₀H₁₂ClN.[1] Its chemical structure consists of a pyrrolidine ring substituted at the 3-position with a 4-chlorophenyl group. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Unit
Molecular Formula	C10H12CIN	
Molecular Weight	181.66	g/mol
Boiling Point	275.6	°C at 760 mmHg[2]
Density	1.129	g/cm ³
Refractive Index	1.548	
Flash Point	120.5	°C
Vapor Pressure	0.00506	mmHg at 25°C

Potential Biological Activity and Metabolism


Research indicates that **3-(4-Chlorophenyl)pyrrolidine** may act as a prodrug for gamma-aminobutyric acid (GABA)ergic metabolites and has been explored for its anticonvulsant and neuroprotective properties.[1]

A key study investigated the metabolism of **3-(4-chlorophenyl)pyrrolidine** in rat liver and brain homogenates. The research demonstrated that this compound undergoes α -oxidation to form several metabolites, including the active drug baclofen.[3]

Metabolic Pathway

The metabolic conversion of **3-(4-Chlorophenyl)pyrrolidine** involves enzymatic reactions primarily in the liver and brain. The proposed metabolic pathway is illustrated in the diagram below.

Click to download full resolution via product page

Metabolic Pathway of 3-(4-Chlorophenyl)pyrrolidine

Experimental Protocols

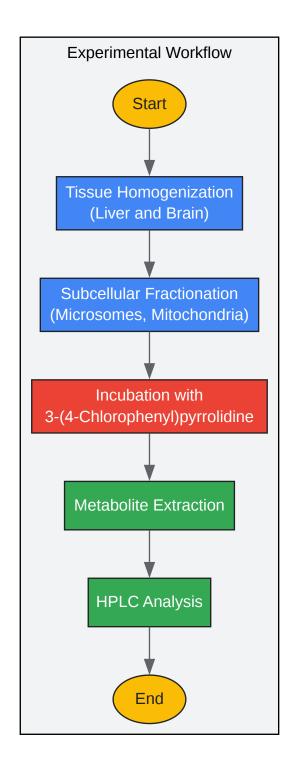
Detailed experimental protocols for the synthesis and biological evaluation of **3-(4-Chlorophenyl)pyrrolidine** are crucial for reproducible research. Below is a summarized methodology based on available literature for in vitro metabolism studies.

Objective: To determine the metabolic fate of **3-(4-Chlorophenyl)pyrrolidine** in liver and brain tissues.

Materials:

- 3-(4-Chlorophenyl)pyrrolidine
- Rat liver and brain tissues
- Homogenization buffer
- · Microsome and mitochondria isolation reagents
- High-Performance Liquid Chromatography (HPLC) system

Methodology:



- Tissue Homogenization: Rat liver and brain tissues are homogenized in a suitable buffer to create tissue homogenates.
- Subcellular Fractionation: The homogenates are subjected to centrifugation to isolate microsomal and mitochondrial fractions.
- Incubation: **3-(4-Chlorophenyl)pyrrolidine** is incubated with the tissue homogenates, as well as the isolated microsomal and mitochondrial fractions.
- Metabolite Extraction: Following incubation, the reaction is stopped, and metabolites are extracted from the mixture.
- Analysis: The extracted samples are analyzed by HPLC to identify and quantify the parent compound and its metabolites.

Click to download full resolution via product page

In Vitro Metabolism Experimental Workflow

Suppliers

3-(4-Chlorophenyl)pyrrolidine is available from various chemical suppliers. Researchers should verify the purity and specifications before purchase.

Supplier	Website
Smolecule	INVALID-LINK
Ambeed	INVALID-LINK
Ark Pharm, Inc.	INVALID-LINK
Chem-Impex International	INVALID-LINK
Beijing Famozi Pharmaceutical Technology Co., Ltd.	Not available

Conclusion

3-(4-Chlorophenyl)pyrrolidine (CAS 120418-62-4) is a compound of interest for its potential as a GABAergic prodrug with possible anticonvulsant and neuroprotective activities. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide provides a foundational understanding of its properties and metabolic pathways to support ongoing and future investigations in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Buy 3-(4-Chlorophenyl)pyrrolidine | 120418-62-4 [smolecule.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 120418-62-4 Name: [xixisys.com]
- 3. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites
 PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: 3-(4-Chlorophenyl)pyrrolidine (CAS 120418-62-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056861#cas-number-120418-62-4-properties-and-suppliers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com